2-Heptylbenzoic acid 2-Heptylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 95858-82-5
VCID: VC14193291
InChI: InChI=1S/C14H20O2/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

2-Heptylbenzoic acid

CAS No.: 95858-82-5

Cat. No.: VC14193291

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2-Heptylbenzoic acid - 95858-82-5

Specification

CAS No. 95858-82-5
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name 2-heptylbenzoic acid
Standard InChI InChI=1S/C14H20O2/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)
Standard InChI Key YNFUGQHDAKFMGG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=CC=C1C(=O)O

Introduction

Structural and Chemical Identity

Molecular Composition

2-Heptylbenzoic acid belongs to the alkylbenzoic acid family, with the systematic name 2-heptylbenzoic acid (IUPAC). Its molecular formula is C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2}, and its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a linear heptyl chain (-C₇H₁₅) at position 2 (Figure 1) .

Table 1: Fundamental Properties

PropertyValueSource
Molecular weight220.31 g/mol
CAS Registry Number95858-82-5
SMILESC(=O)O)C1=CC=CC=C1C(CCCCCCC)
InChIKeyYNFUGQHDAKFMGG-UHFFFAOYSA-N

Synthesis Methods

The primary synthesis route involves Friedel-Crafts acylation:

  • Reagents: Toluene, heptanoyl chloride, and aluminum chloride (AlCl₃) catalyst.

  • Mechanism: Electrophilic substitution at the ortho position of toluene, followed by hydrolysis to yield the carboxylic acid.

Toluene+Heptanoyl chlorideAlCl32-Heptylbenzoyl chlorideH2O2-Heptylbenzoic acid\text{Toluene} + \text{Heptanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Heptylbenzoyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{2-Heptylbenzoic acid}

Industrial-scale production employs recrystallization or distillation for purification, achieving >95% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

2-Heptylbenzoic acid is a crystalline solid at room temperature. Limited experimental data suggest a melting point range of 100–105°C, inferred from analogous alkylbenzoic acids . Its solubility profile includes:

  • Organic solvents: High solubility in ethanol, heptane, and dichloromethane.

  • Aqueous solubility: 0.5 g/L at 25°C, increasing under alkaline conditions due to deprotonation of the carboxylic acid group .

Table 2: Solubility and Stability

PropertyValueConditionsSource
Aqueous solubility0.5 g/LpH 7, 25°C
logP (octanol/water)5.6Predicted
pKa4.35 ± 0.10Theoretical

Spectroscopic Data

  • IR spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) .

  • NMR (¹H): δ 0.88 (t, 3H, CH₃), 1.20–1.40 (m, 10H, -(CH₂)₅-), 2.60 (t, 2H, Ar-CH₂), 7.30–8.10 (m, 4H, aromatic) .

Functional Behavior and Applications

Surfactant Properties

The carboxylic acid group enables pH-responsive behavior:

  • Acidic conditions: Neutral form dominates, reducing solubility.

  • Alkaline conditions (pH > 4.35): Deprotonation to carboxylate anion enhances hydrophilicity, lowering interfacial tension to 25–30 mN/m .

Table 3: Interfacial Tension vs. pH

pHInterfacial Tension (mN/m)SystemSource
2.045.2Heptane/water
7.032.1Heptane/water
10.026.5Heptane/water

Material Science Applications

Partitioning and Environmental Behavior

Oil/Water Partitioning

The distribution of 2-heptylbenzoic acid between phases follows the Henderson-Hasselbalch equation:

logPeff=logPwo+log(1+10pHpKa)\log P_{\text{eff}} = \log P_{\text{wo}} + \log\left(1 + 10^{\text{pH} - \text{pKa}}\right)

Where PwoP_{\text{wo}} (partition coefficient) = 10⁵.6 . Calcium ions precipitate the carboxylate as insoluble naphthenates (Ks=108.2K_s = 10^{-8.2}), critical in oilfield scaling .

Table 4: Partitioning Coefficients

ConditionPeffP_{\text{eff}}Source
pH 3, no Ca²⁺10⁵.6
pH 10, no Ca²⁺10³.2
pH 10, 10 mM Ca²⁺10⁻¹.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator